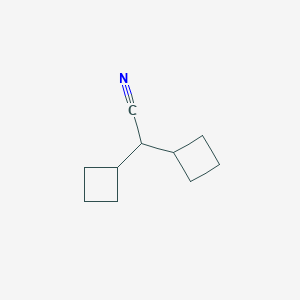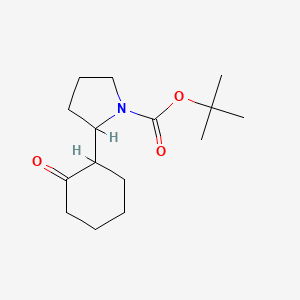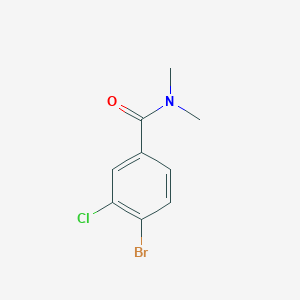![molecular formula C10H13ClN2S2 B1449273 Clorhidrato de 3-(2-(metiltio)etil)benzo[d]tiazol-2(3H)-imina CAS No. 2034157-41-8](/img/structure/B1449273.png)
Clorhidrato de 3-(2-(metiltio)etil)benzo[d]tiazol-2(3H)-imina
Descripción general
Descripción
Benzothiazole is a heterocyclic compound . It is a part of many biologically active compounds and drugs . It is also a core structure in various anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2 derivatives .
Synthesis Analysis
Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2 derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
Benzothiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2 derivatives were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Physical And Chemical Properties Analysis
Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Aplicaciones Científicas De Investigación
Compuestos Antituberculosos
Se han sintetizado y estudiado derivados de benzotiazol, incluido el “clorhidrato de 3-(2-(metiltio)etil)benzo[d]tiazol-2(3H)-imina”, por sus propiedades antituberculosas . Estos compuestos han mostrado una actividad prometedora in vitro e in vivo contra M. tuberculosis .
Actividad Antimicrobiana
Se ha descubierto que los derivados de benzotiazol poseen propiedades antimicrobianas . Se han utilizado en la síntesis de diversos fármacos antimicrobianos .
Compuestos Anticancerígenos
Los derivados de benzotiazol se han utilizado en la síntesis de fármacos anticancerígenos . Por ejemplo, el compuesto 6-cloro-N-(4-nitrobencil)benzotiazol-2-amina inhibió significativamente la proliferación de células cancerosas A431, A549 y H1299 .
Fármacos Antiinflamatorios
Los derivados de benzotiazol se han utilizado en la síntesis de fármacos antiinflamatorios . Estos compuestos han mostrado potencial para reducir la inflamación.
Tratamiento de la Enfermedad de Alzheimer
Se han estudiado derivados de benzotiazol por su posible uso en el tratamiento de la enfermedad de Alzheimer . Estos compuestos han mostrado promesa en la inhibición de la progresión de la enfermedad.
Fármacos Antioxidantes
Los derivados de benzotiazol se han utilizado en la síntesis de fármacos antioxidantes . Estos compuestos han mostrado potencial para neutralizar los radicales libres dañinos en el cuerpo.
Fármacos Antihipertensivos
Se han estudiado derivados de benzotiazol por su posible uso en el tratamiento de la hipertensión . Estos compuestos han mostrado promesa en la reducción de la presión arterial alta.
Actividad Hepatoprotectora
Se han estudiado derivados de benzotiazol por sus actividades hepatoprotectoras . Estos compuestos han mostrado potencial para proteger el hígado del daño.
Mecanismo De Acción
Target of Action
The primary target of 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .
Biochemical Pathways
The inhibition of PTP1B can enhance insulin and leptin signaling pathways . These pathways are crucial for the regulation of glucose homeostasis and energy balance in the body. By enhancing these pathways, 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride may help to regulate blood glucose levels and energy expenditure.
Result of Action
The inhibition of PTP1B by 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can result in enhanced insulin and leptin signaling . This can lead to improved regulation of blood glucose levels and energy balance, which may be beneficial in the management of diabetes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride plays a significant role in biochemical reactions, particularly as a quorum sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. This compound has been shown to inhibit quorum sensing signals in bacteria such as Chromobacterium violaceum and Pseudomonas aeruginosa . It interacts with quorum sensing receptors like CviR and LasR, inhibiting their activity and thereby reducing the production of virulence factors and biofilm formation .
Cellular Effects
The effects of 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride on various cell types and cellular processes are profound. In bacterial cells, it disrupts quorum sensing pathways, leading to decreased virulence and biofilm formation . In mammalian cells, thiazole derivatives have been shown to exhibit cytotoxic effects on cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation . This compound may also influence cell signaling pathways, gene expression, and cellular metabolism, although specific studies on these aspects are limited.
Molecular Mechanism
At the molecular level, 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride exerts its effects by binding to quorum sensing receptors such as CviR and LasR . This binding inhibits the receptors’ ability to activate gene expression related to virulence and biofilm formation. Additionally, thiazole derivatives have been shown to interact with various enzymes, potentially inhibiting their activity and leading to altered cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of quorum sensing and reduced virulence in bacterial populations .
Dosage Effects in Animal Models
The effects of 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits quorum sensing and reduces bacterial virulence without causing significant toxicity . At higher doses, thiazole derivatives have been associated with toxic effects, including cytotoxicity and adverse impacts on organ function . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride is involved in various metabolic pathways, particularly those related to quorum sensing and bacterial communication The compound interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic flux and changes in metabolite levels
Transport and Distribution
The transport and distribution of 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and efficacy. Studies have shown that thiazole derivatives can be efficiently transported into bacterial cells, where they exert their quorum sensing inhibitory effects
Subcellular Localization
The subcellular localization of 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can impact its activity and function. Thiazole derivatives have been shown to localize in various cellular compartments, including the cytoplasm and nucleus The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its biochemical interactions and effects
Propiedades
IUPAC Name |
3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2.ClH/c1-13-7-6-12-8-4-2-3-5-9(8)14-10(12)11;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJHXDANDSWYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=CC=CC=C2SC1=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)


![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)








